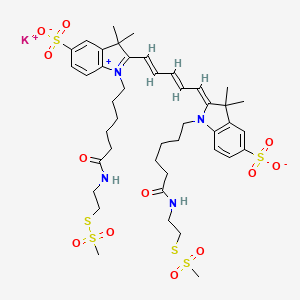![molecular formula C5H5N5 B12369501 7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
7aH-pyrazolo[3,4-d]pyrimidin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7aH-Pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various protein kinases, which are crucial in the regulation of cell functions and signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7aH-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted acrylic acids with appropriate amines under controlled conditions. For instance, coupling substituted acrylic acids with intermediates like XI can yield pyrazolo[3,4-d]pyrimidine derivatives in moderate yields (52-70%) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 7aH-Pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure, affecting its reactivity and interactions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups to the core structure .
Wissenschaftliche Forschungsanwendungen
7aH-Pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is used to study protein kinase inhibition, which is crucial for understanding cell signaling and regulation.
Wirkmechanismus
The mechanism of action of 7aH-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of protein kinases. These enzymes play a vital role in cell signaling pathways that regulate cell growth, division, and apoptosis. By binding to the active site of these kinases, the compound can effectively block their activity, leading to the suppression of tumor cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
Uniqueness: 7aH-Pyrazolo[3,4-d]pyrimidin-6-amine stands out due to its potent dual activity against multiple cancer cell lines and its ability to inhibit specific kinases with high selectivity. This makes it a valuable candidate for further drug development and therapeutic applications .
Eigenschaften
Molekularformel |
C5H5N5 |
|---|---|
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
7aH-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2,4H,(H2,6,9) |
InChI-Schlüssel |
CLBRYTGULGPTMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC(=NC2N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)






![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)

